molecular formula C16H14N2O4 B2481553 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1795191-23-9

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2481553
CAS No.: 1795191-23-9
M. Wt: 298.298
InChI Key: RBMIZRYFNUZMJV-UHFFFAOYSA-N
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Description

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a benzofuran moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the benzofuran moiety, the azetidine ring, and the pyrrolidine-2,5-dione structure. Common synthetic routes may involve:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Azetidine Ring Formation: This step often involves the cyclization of appropriate precursors under basic conditions.

    Pyrrolidine-2,5-dione Formation: This can be synthesized through the reaction of maleic anhydride with amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Quinone derivatives of the benzofuran moiety.

    Reduction Products: Amines derived from the azetidine ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the azetidine and pyrrolidine-2,5-dione structures may contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-benzofuran carboxylic acid and benzofuran-2-yl-methanone.

    Azetidine Derivatives: Compounds like 1-(1-benzhydrylazetidin-3-yl)pyrrolidine.

    Pyrrolidine-2,5-dione Derivatives: Compounds such as succinimide and its derivatives.

Uniqueness

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14-5-6-15(20)18(14)11-8-17(9-11)16(21)13-7-10-3-1-2-4-12(10)22-13/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIZRYFNUZMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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